
5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxazolidinone, which is a type of organic compound in the class of heterocycles . The structure suggests it contains an oxazolidinone ring, an ethyl group, and an aminoethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other complex organic synthesis methods .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, FT-IR, UV–Vis, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Amines, for example, are known to participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and other properties .Aplicaciones Científicas De Investigación
Prodrug Forms in Peptides
5-Oxazolidinones, including compounds similar to 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, have been explored as prodrug forms for peptides. They are studied for their ability to protect peptide bonds from enzymatic cleavage and improve absorption characteristics by increasing lipophilicity. The hydrolysis kinetics of various N-acyl 5-oxazolidinones derived from amino acids and aldehydes were studied, highlighting their potential utility in bioreversible derivatization of peptides (Buur & Bundgaard, 1988).
Antibacterial Agents
3-Aryl-2-oxazolidinones, a class to which 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride belongs, have been synthesized and evaluated for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. These compounds inhibit bacterial protein synthesis and have shown potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).
Gas Chromatography Applications
Oxazolidinones, like 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, have been used in gas chromatography. Specifically, they have been employed in the derivatization of amino acids for gas chromatographic analyses. This involves the formation of a cyclic derivative with lower polarity, making it suitable for gas chromatography (Hušek, 1974).
Enzymatic Synthesis of Oxazolidin-2-one
Enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, with 3-ethyl-1,3-oxazolidin-2-one as a model reaction. This research provides insights into the mechanism and kinetic modeling of consecutive reactions, highlighting the synthesis of multifunctional compounds like oxazolidin-2-ones (Yadav & Pawar, 2014).
Synthesis of Chiral Oxazolidin-2-ones
Chiral oxazolidin-2-ones, a category including 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, are valuable as chiral auxiliaries in synthetic organic chemistry. They are used in various synthetic approaches for constructing the 1,3-oxazolidin-2-one nucleus, which is a key framework in synthetic and medicinal chemistry (Zappia et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-9-5-6(3-4-8)11-7(9)10;/h6H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDDPSJTHNGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC1=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2644560.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2644561.png)
![Methyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2644562.png)
![2,5-Dimethyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2644563.png)
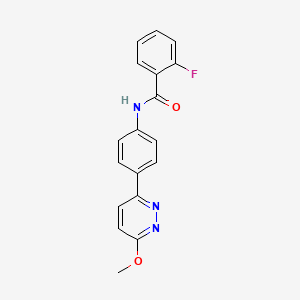
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2644566.png)
acetonitrile](/img/structure/B2644568.png)
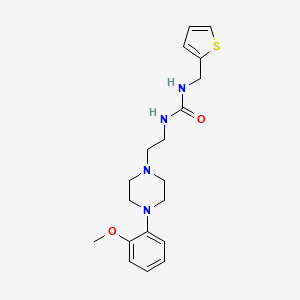
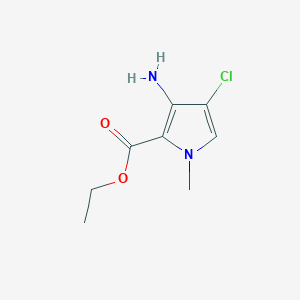
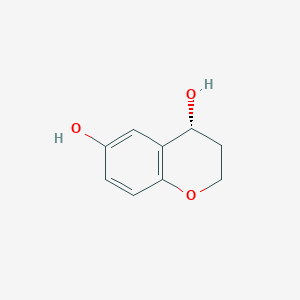
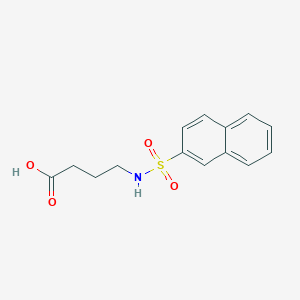
![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)
